Zincov vs. Phosphoramidon and Amastatin: Superior Central Inhibition of Gastric Acid Secretion In Vivo
In a direct functional in vivo comparison, intracisternal (ic) injection of Zincov produced significant physiological inhibition, whereas equivalent or higher doses of Phosphoramidon (iv or ic) and the aminopeptidase inhibitor Amastatin did not. This demonstrates that the central NEP-24.11 substrate pool regulating gastric acid is uniquely sensitive to Zincov's specific inhibitory profile [1].
| Evidence Dimension | Inhibition of Gastric Acid Output (2-h Pylorus-Ligated Rat Model) |
|---|---|
| Target Compound Data | 63% inhibition at 200 nmol (intracisternal) |
| Comparator Or Baseline | Phosphoramidon: No change at 100 nmol (intravenous); Amastatin: No change at 100 nmol (intracisternal) |
| Quantified Difference | 63% inhibition vs. no significant change for comparators. |
| Conditions | 2-hour pylorus-ligated rat model; intracisternal injection. |
Why This Matters
For scientists studying central peptidergic regulation of gastric function, Zincov is a uniquely efficacious tool compound, as alternative NEP-24.11 or aminopeptidase inhibitors fail to recapitulate this specific central physiological response.
- [1] Stephens RL Jr, et al. Intracisternal neutral endopeptidase-24.11 inhibitors produce inhibition in gastric acid output. Regul Pept. 1993 Jul 23;46(3):549-55. View Source
